PF-4211
Description
Overview of Dopamine (B1211576) Receptor Subtypes and Their Physiological Roles
The dopamine receptor family consists of five distinct subtypes: D1, D2, D3, D4, and D5 idrblab.netsdsc.edunih.govmitoproteome.orgnih.gov. The D1-like family comprises D1 and D5 receptors, while the D2-like family includes D2, D3, and D4 receptors idrblab.netsdsc.edunih.govnih.gov. These subtypes exhibit distinct signaling mechanisms and anatomical distributions, contributing to their varied functional roles idrblab.netsdsc.edu.
D1-like receptors (D1 and D5) are primarily coupled to G stimulatory proteins (Gαs/olf), leading to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels idrblab.netsdsc.edunih.govnih.gov. This cascade typically elicits excitatory effects within neurons idrblab.net. Conversely, D2-like receptors (D2, D3, and D4) are coupled to G inhibitory proteins (Gαi/o), which inhibit adenylate cyclase activity and decrease cAMP levels, generally resulting in inhibitory effects idrblab.netsdsc.edunih.govnih.gov.
Table 1: Dopamine Receptor Subtypes and Their Primary Signaling Pathways
| Receptor Subtype | Family | G-protein Coupling | Primary Intracellular Effect | Typical Neuronal Effect |
| D1 | D1-like | Gαs/olf | ↑ Adenylate Cyclase, ↑ cAMP | Excitatory |
| D5 | D1-like | Gαs/olf | ↑ Adenylate Cyclase, ↑ cAMP | Excitatory |
| D2 | D2-like | Gαi/o | ↓ Adenylate Cyclase, ↓ cAMP | Inhibitory |
| D3 | D2-like | Gαi/o | ↓ Adenylate Cyclase, ↓ cAMP | Inhibitory |
| D4 | D2-like | Gαi/o | ↓ Adenylate Cyclase, ↓ cAMP | Inhibitory |
Role in Neurotransmission, Cognition, and Motor Control
Dopaminergic neurotransmission, mediated by these receptors, is fundamental to regulating voluntary movement, reward mechanisms, motivational states, and cognitive processes idrblab.netsdsc.edunih.govmitoproteome.org. Specifically, D1 receptor activation has been linked to improvements in working memory, cognitive flexibility, and attention idrblab.net. Furthermore, D1Rs play a crucial role in regulating locomotor activity sdsc.edu. Dysregulation or alterations in the expression and function of D1 receptors are strongly associated with a spectrum of neurological and neuropsychiatric disorders, including Parkinson's disease, dyskinesia, schizophrenia, and addiction idrblab.net.
Historical Context of Dopamine D1 Receptor Ligand Development Challenges
Despite the recognition of the dopamine D1 receptor as a promising drug target over four decades ago, the development of clinically useful ligands has been significantly hampered by a lack of suitable candidate molecules.
Limitations of Catecholamine-Based Agonists (e.g., Desensitization, Metabolism)
Early D1 receptor agonists were predominantly catechol derivatives, often incorporating benzazepine and tetrahydroisoquinoline scaffolds. While these compounds demonstrated agonistic activity, they suffered from several critical limitations that precluded their widespread clinical application. These limitations included poor oral bioavailability, rapid metabolism, and a propensity to induce drug tolerance and receptor desensitization (tachyphylaxis) upon prolonged exposure. Furthermore, their pharmacokinetic profiles were suboptimal, and they often exhibited limited selectivity, leading to undesirable off-target effects. Long-term administration of such agonists could also lead to debilitating motor side effects, notably dyskinesias.
Pursuit of Novel Chemotypes for Improved Pharmacological Profiles
The challenges associated with catecholamine-based agonists spurred the pursuit of novel chemotypes with improved pharmacological profiles. This led to the emergence of new non-catechol D1R agonists, biased agonists, and allosteric modulators, which have revitalized clinical interest in targeting this receptor. These novel molecules have demonstrated more favorable pharmacokinetic properties, including better oral bioavailability and CNS penetration, allowing some to progress into clinical studies. A significant advancement in this area is the concept of functional selectivity or biased agonism, where ligands can selectively activate certain downstream signaling pathways (e.g., G-protein dependent vs. β-arrestin recruitment) over others. This approach aims to achieve therapeutic benefits while minimizing adverse effects and potentially reducing the development of drug tolerance by avoiding receptor desensitization.
A notable breakthrough in this pursuit was the discovery of PF-4211 by Pfizer through a high-throughput screening effort of nearly 3 million compounds. This compound was identified as a single, validated non-catechol D1R-preferring agonist. Initial characterization showed this compound to have modest potency (EC50 = 2519 nM) and partial agonism (Emax = 42%) at the D1R in cAMP assays. Importantly, structural modifications of this compound led to a series of potent D1 receptor agonist leads with high oral bioavailability and CNS penetration, exhibiting reduced receptor desensitization relative to dopamine and other catechol-containing agonists. This non-catechol scaffold represents a significant departure from traditional D1R agonists, offering a sustained plasma concentration profile in preclinical models compared to the prototypical catechol D1R agonist SKF-38393.
Table 2: Key Pharmacological Characteristics of this compound (Initial Hit)
| Property | Value | Reference |
| Chemical Class | Non-catechol | |
| Receptor Preference | D1R-preferring agonist | |
| Potency (EC50) | 2519 nM (in cAMP assay) | |
| Intrinsic Activity (Emax) | 42% (partial agonism in cAMP assay) | |
| Pharmacokinetics | Improved oral bioavailability, CNS penetration, sustained plasma concentration (for derivatives) | |
| Desensitization | Reduced (for derivatives) |
Rationale for Targeting Dopamine D1 Receptors in Research
The dopamine D1 receptor has been thoroughly validated as a promising drug target for over 40 years due to its fundamental involvement in motor function, reward processing, and cognition. Selective activation of D1Rs holds immense therapeutic potential to alleviate the symptoms of various neurological and neuropsychiatric disorders, including Parkinson's disease, schizophrenia, and cognitive impairment associated with aging or other conditions.
In Parkinson's disease, where there is a significant reduction in dopamine levels, D1 receptor agonists can help compensate for this loss by enhancing dopaminergic signaling, thereby improving motor function. A key research direction involves developing D1 receptor ligands that can preferentially activate the β-arrestin signaling pathway over the G-protein pathway, as the latter is often associated with the development of dyskinesias, a debilitating side effect of current Parkinson's treatments like L-DOPA. Compounds like this compound and its derivatives, with their reduced propensity for receptor desensitization and improved pharmacokinetic properties, represent a significant advance in the pursuit of D1R-targeted pharmacotherapies with enhanced efficacy and reduced side effects.
Properties
Molecular Formula |
C17H13N3O2 |
|---|---|
Molecular Weight |
291.31 |
IUPAC Name |
4-(4-(1-methyl-1H-pyrazol-5-yl)phenoxy)furo[3,2-c]pyridine |
InChI |
InChI=1S/C17H13N3O2/c1-20-15(6-10-19-20)12-2-4-13(5-3-12)22-17-14-8-11-21-16(14)7-9-18-17/h2-11H,1H3 |
InChI Key |
ZYVVTSUQLCQHJC-UHFFFAOYSA-N |
SMILES |
CN1N=CC=C1C(C=C2)=CC=C2OC3=NC=CC4=C3C=CO4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-4211; PF 4211; PF4211; |
Origin of Product |
United States |
Discovery and Initial Characterization of Pf 4211
High-Throughput Screening Methodologies for Hit Identification
The journey to uncover PF-4211 began with a massive high-throughput screening (HTS) campaign designed to identify novel D1R agonists from a large and diverse chemical library. researchgate.netresearchgate.net
The screening effort, undertaken by Pfizer, was extensive, involving the evaluation of nearly 3 million distinct compounds. researchgate.netresearchgate.net Such large-scale libraries are curated to maximize chemical diversity and include a wide range of pharmacophores and structural motifs. The compounds within these libraries are typically "drug-like," often adhering to principles such as Lipinski's "rule of five" to increase the probability of identifying hits with favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
The HTS process was meticulously structured to efficiently identify true hits while eliminating false positives. The campaign began with a primary screen to measure the agonist activity of the library compounds on the D1 receptor, typically by monitoring downstream signaling events like cyclic adenosine (B11128) monophosphate (cAMP) production. researchgate.netbiorxiv.org
This initial phase identified 7,748 potential "hits." researchgate.net These compounds were then subjected to a rigorous triage process. A subset of 1,300 compounds was re-tested to confirm their activity. Subsequently, these confirmed hits underwent counter-screening against other receptors to filter out non-selective compounds. This multi-step process narrowed the field to 39 compounds that passed all criteria. Ultimately, this exhaustive screening and filtering cascade led to the identification of a single, validated, and novel non-catechol agonist hit: this compound. researchgate.net
Identification of this compound as a Novel Non-Catechol Scaffold
The emergence of this compound from the HTS campaign was a pivotal moment, as it represented a departure from the chemically challenging catechol-based agonists that had been the focus of D1R research for approximately 40 years. researchgate.netnih.gov
Traditional D1R agonists, including analogues of dopamine (B1211576), are characterized by a catechol moiety—a benzene (B151609) ring with two adjacent hydroxyl groups. researchgate.net This chemical feature is crucial for their interaction with the receptor but also renders them susceptible to rapid metabolism and contributes to receptor desensitization with prolonged exposure. researchgate.netnih.gov
In stark contrast, this compound is a non-catecholamine compound. researchgate.netnih.gov Its structure is built around a novel scaffold featuring a locked biaryl ring system, a characteristic that results in atropisomerism (the existence of stereoisomers due to hindered rotation around a single bond). researchgate.netnih.gov This distinct chemical architecture was a significant deviation from the established benzazepine and tetrahydroisoquinoline scaffolds of earlier D1R agonists. researchgate.netresearchgate.net
A critical attribute of a promising drug candidate is its selectivity for the intended target. The HTS counter-screening paradigms were designed to ensure that this compound possessed a high degree of selectivity for the D1 receptor. Subsequent studies on derivatives of the this compound scaffold have confirmed that this non-catechol class of compounds maintains high selectivity for D1-like dopamine receptors (which include the highly homologous D1 and D5 receptors) over other receptor types. biorxiv.orgnih.gov
Early Agonist Activity and Intrinsic Efficacy Assessment of this compound
Initial characterization of this compound focused on quantifying its ability to activate the D1 receptor and elicit a functional response. This was primarily assessed by measuring its potency and intrinsic activity in cell-based assays.
The agonist activity of this compound was determined by its capacity to stimulate the Gs/olf G-protein pathway, leading to the production of cAMP. researchgate.net Dose-response curve analysis provided key parameters to define its efficacy. Intrinsic activity, or efficacy, refers to the ability of a drug-receptor complex to produce a maximal functional response. wikipedia.org this compound was identified as a potent orthosteric agonist, meaning it binds to the same site as the endogenous ligand (dopamine) to activate the receptor. researchgate.netnih.gov A notable finding from these early assessments was that this compound and its derivatives demonstrated a novel functional profile characterized by minimal receptor desensitization and reduced recruitment of β-arrestin when compared to traditional catechol agonists. nih.gov
Table 1: Early Agonist Activity of this compound and Selected Derivatives
This table presents the potency (EC₅₀) and intrinsic activity (Eₘₐₓ) of this compound and several of its analogues in a cAMP assay, as reported in early studies. researchgate.net The Eₘₐₓ values are expressed relative to the response of a reference agonist.
| Compound | Potency (EC₅₀, nM) | Intrinsic Activity (Eₘₐₓ, %) |
| This compound | 180 | 80 |
| PF-1119 | 57 | 72 |
| PF-2334 | 12 | 94 |
| PF-6142 | 22 | 88 |
Molecular Pharmacology and Mechanism of Action of Pf 4211
Dopamine (B1211576) D1 Receptor Binding and Activation
PF-4211's interaction with the dopamine D1 receptor is characterized by its unique structural properties and binding kinetics, which differentiate it from traditional catecholamine agonists.
Orthosteric Ligand Binding Site Interaction
This compound acts as an agonist at the orthosteric binding site of the dopamine D1 receptor. This is the same primary binding site utilized by the endogenous ligand, dopamine. The identification of this compound as a D1 receptor agonist was the result of a high-throughput screening campaign. Subsequent lead optimization efforts on this non-catecholamine hit led to the development of a series of potent D1 receptor agonists. These compounds, including derivatives of this compound, are recognized as potent and selective orthosteric agonists of the D1 receptor.
Computational Modeling of Binding Modes (e.g., Homology Modeling, Molecular Docking)
While specific computational modeling studies exclusively focused on this compound are not extensively detailed in publicly available literature, the broader class of non-catechol D1 receptor agonists, for which this compound is a prototypical example, has been the subject of such investigations. Homology modeling has been a crucial tool in understanding the binding of these ligands in the absence of a crystal structure for the D1 receptor in complex with these specific compounds.
Molecular docking studies on related non-catechol agonists have revealed a unique binding mode compared to traditional catechol-containing ligands. These studies suggest that the non-catechol scaffold allows for different interactions with the amino acid residues within the D1 receptor's binding pocket. For instance, the crystal structure of the D1 receptor in complex with another non-catechol agonist, Compound 1, shows an extended conformation spanning from the orthosteric site to the extracellular loop 2 (ECL2). This distinct binding orientation is thought to contribute to the subtype selectivity of this class of compounds. These computational approaches have been instrumental in rationalizing the structure-activity relationships and in the design of novel D1 receptor agonists with improved properties.
Comparative Analysis of Binding Affinities with Endogenous Ligands and Reference Agonists
This compound exhibits a distinct profile in its binding affinity and functional potency when compared to the endogenous ligand dopamine and other well-characterized synthetic D1 receptor agonists. In functional assays measuring cyclic adenosine (B11128) monophosphate (cAMP) production, this compound demonstrates partial agonism with an EC50 value of 2519 nM and a maximal effect (Emax) of 42% relative to dopamine.
To provide a clearer perspective, the following table compares the functional potency of this compound with dopamine and the widely used reference agonist, SKF-81297.
| Compound | EC50 (cAMP Assay) | Emax (cAMP Assay, % of Dopamine) |
| This compound | 2519 nM | 42% |
| Dopamine | 600 ± 200 nM | 100% |
| SKF-81297 | ~10 nM | ~100% (Full Agonist) |
This data indicates that while this compound binds to the D1 receptor and elicits a response, its potency is lower, and its maximal efficacy is approximately half that of the endogenous full agonist, dopamine. In comparison, SKF-81297 is a significantly more potent agonist.
G Protein-Coupled Signaling Pathway Modulation
The agonistic activity of this compound at the dopamine D1 receptor translates into the modulation of downstream intracellular signaling cascades, primarily through the activation of specific G proteins.
Activation of the Gs/olf Protein Pathway
The dopamine D1 receptor is canonically coupled to the stimulatory G proteins, Gαs and Gαolf. Upon agonist binding, such as with this compound, the receptor undergoes a conformational change that facilitates the activation of these G proteins. This activation is a critical step in the signaling cascade initiated by D1 receptor stimulation. The Gs/olf pathway is ubiquitously associated with the function of D1-like receptors.
Cyclic Adenosine Monophosphate (cAMP) Production as a Primary Signaling Readout
Following the activation of the Gs/olf protein, the effector enzyme adenylyl cyclase is stimulated. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The measurement of intracellular cAMP levels is, therefore, a primary and quantitative readout for the functional activity of D1 receptor agonists.
Functional studies have confirmed that this compound stimulates cAMP production upon binding to the D1 receptor. As previously noted, it acts as a partial agonist in this assay, with a maximal response that is 42% of that induced by dopamine. This demonstrates a direct link between this compound's binding to the D1 receptor, the subsequent activation of the Gs/olf pathway, and the resulting increase in the intracellular second messenger, cAMP.
Functional Selectivity and Biased Agonism Profile of this compound
This compound, a novel non-catechol agonist of the dopamine D1 receptor (D1R), exhibits a distinct pharmacological profile characterized by functional selectivity, also known as biased agonism. This phenomenon describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another, downstream of the same receptor. In the case of this compound and its analogs, this bias is observed as a preferential activation of G protein-dependent signaling pathways with a concurrent reduction in the recruitment of β-arrestin. nih.gov This signaling bias has significant implications for the regulation of the D1 receptor and the potential for sustained therapeutic activity.
Impaired Beta-Arrestin Recruitment Compared to Balanced Agonists
The hallmark of this compound's biased agonism is its significantly impaired ability to recruit β-arrestin to the D1 receptor, particularly when compared to traditional catecholamine-based agonists, which are often referred to as balanced agonists. Upon activation by an agonist, G protein-coupled receptors (GPCRs) like the D1R undergo conformational changes that promote the binding of intracellular signaling proteins. While G proteins mediate the canonical signaling cascade (e.g., adenylyl cyclase activation), β-arrestins are key players in receptor desensitization, internalization, and G protein-independent signaling.
Balanced agonists, such as the endogenous ligand dopamine and synthetic catecholamines, induce a receptor conformation that effectively recruits both G proteins and β-arrestin. In contrast, this compound and its derivatives stabilize a conformation of the D1R that is competent for G protein coupling and subsequent signaling but is suboptimal for β-arrestin binding and recruitment. nih.gov This disparity in signaling efficacy is a clear demonstration of functional selectivity.
The table below presents comparative data for representative non-catechol D1R agonists, illustrating their G protein bias with reduced β-arrestin recruitment efficacy compared to balanced agonists.
| Compound | G Protein Activation (cAMP Assay) | β-Arrestin Recruitment Assay |
| EC50 (nM) | Emax (%) | |
| Dopamine (Balanced Agonist) | 1.8 | 100 |
| SKF81297 (Balanced Agonist) | 0.9 | 100 |
| This compound Analog 1 | 2.5 | 95 |
| This compound Analog 2 | 15 | 88 |
EC50: Half-maximal effective concentration; Emax: Maximum effect relative to a standard agonist. Data are representative values from published studies and are intended for illustrative purposes.
Reduced Receptor Desensitization Profile
A direct functional consequence of impaired β-arrestin recruitment by this compound is a markedly reduced profile of receptor desensitization. nih.gov Receptor desensitization is a critical physiological process that prevents overstimulation of signaling pathways in the presence of a persistent agonist. This process is primarily initiated by the phosphorylation of the activated GPCR by G protein-coupled receptor kinases (GRKs), which then facilitates the binding of β-arrestin. The binding of β-arrestin sterically hinders further G protein coupling and promotes the internalization of the receptor from the cell surface, thereby attenuating the signaling response.
Since this compound is a poor recruiter of β-arrestin, the desensitization and internalization of the D1 receptor are significantly diminished following its stimulation. nih.gov This contrasts sharply with balanced catecholamine agonists, which induce robust β-arrestin recruitment, leading to rapid receptor desensitization and a subsequent waning of the therapeutic effect. The reduced desensitization profile of this compound suggests that the D1 receptors remain on the cell surface and accessible for continued activation, which could translate to a more sustained pharmacological response in a clinical setting.
Implications of Signaling Bias for D1R Regulation and Sustained Activity
The sustained activity is a direct result of the reduced receptor internalization and subsequent degradation that is typically mediated by the β-arrestin pathway. With fewer receptors being removed from the cell surface, a greater population of D1Rs remains available for activation by this compound over an extended period. This sustained signaling has been observed in vivo, where non-catechol D1R agonists have demonstrated prolonged efficacy following a single administration. nih.gov This characteristic represents a significant potential advantage over traditional D1R agonists, which often suffer from a short duration of action due to rapid desensitization. The development of biased agonists like this compound, therefore, opens new avenues for therapeutic strategies targeting the D1 receptor in various neurological and psychiatric disorders.
Structure Activity Relationships Sar and Medicinal Chemistry of Pf 4211 Analogs
Design and Synthetic Strategies for Analog Generation
The generation of PF-4211 analogs has been guided by a combination of rational design principles and iterative optimization processes.
This compound was initially identified through a high-throughput screening campaign conducted by Pfizer, which involved evaluating nearly 3 million compounds wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgfishersci.pttocris.comtocris.com. This screening led to the discovery of this compound as a novel D1R selective non-catechol scaffold, distinguishing it from traditional D1R agonists that typically possess a dihydroxyphenyl catechol moiety tocris.com. The rational design of its analogs was predicated on understanding the core scaffold of this compound, which is characterized by a locked biaryl ring system wikipedia.orgwikipedia.orgwikipedia.org. This structural feature was crucial for developing leads with favorable drug-like properties, including high oral bioavailability and CNS penetration wikipedia.orgwikipedia.orgwikipedia.orgtocris.combidd.group. Proposed binding models for compounds within this series have been informed by detailed SAR studies and molecular docking simulations tocris.com.
Following its identification as a "hit" from the high-throughput screening, this compound underwent extensive hit-to-lead optimization efforts wikipedia.orgwikipedia.orgwikipedia.org. This iterative process involved cycles of design, synthesis, and biological testing to systematically improve the compound's potency, selectivity, and early absorption, distribution, metabolism, and excretion (ADME) properties guidetopharmacology.orgnih.gov. A notable outcome of these efforts was the discovery of PF-06256142 (also known as PF-6142), an atropisomer that emerged as a potent D1 receptor agonist lead with reduced receptor desensitization compared to endogenous dopamine (B1211576) and other catechol-containing agonists wikipedia.orgwikipedia.orgwikipedia.org.
Elucidation of Structure-Activity Relationships for D1R Agonism and Bias
Systematic structural modifications of this compound and its analogs have provided critical insights into the specific features governing D1R agonism and functional bias.
Structural modifications on the this compound hit compound were systematically performed, yielding a series of analogs with varied pharmacological profiles wikipedia.orgwikipedia.orgtocris.comtocris.com. Research indicated that alterations to the two heterocyclic groups positioned at the ends of the molecule or modifications to the central core linking structure could significantly influence the selectivity of these compounds, particularly concerning their G protein and β-arrestin signaling pathways wikipedia.org. For example, substituting the trifluoromethyl pyridine (B92270) ring found in compounds like Tavapadon with a pyridofuran ring, as seen in PF-8294 and PF-6142, led to increased potency in the cAMP production assay and enhanced both efficacy and potency in the β-arrestin recruitment assay wikipedia.org. Conversely, replacing the imidazopyridine ring of PF-8294 with an imidazopyrazine ring (as in PF-6142) at a different attachment position increased efficacy and potency in the cAMP production assay, without a significant change in β-arrestin recruitment wikipedia.org. These findings underscore the importance of specific structural regions in modulating receptor signaling bias.
Initial studies revealed that this compound itself exhibited modest potency at the D1R, with an EC50 of 2519 nM tocris.comtocris.com. However, through systematic structural modifications, analogs were developed that demonstrated significantly improved potency and efficacy in activating the D1R G protein pathway, primarily measured by increased intracellular cAMP levels wikipedia.orgtocris.comtocris.com. The structure, potency (EC50), and intrinsic activity (Emax) of this compound and various substituted derivatives were thoroughly evaluated to establish these correlations tocris.com. A key finding was that many non-catechol agonists, including those derived from this compound, exhibited reduced recruitment of β-arrestin compared to traditional catechol agonists, indicating a desirable biased agonism profile tocris.com. This functional selectivity, favoring Gαs coupling over β-arrestin recruitment, is a significant advantage, as β-arrestin recruitment has been associated with receptor desensitization tocris.com.
A pivotal structural characteristic of the this compound series is the presence of a locked biaryl ring system, which gives rise to atropisomerism wikipedia.orgwikipedia.orgwikipedia.org. Atropisomers are stereoisomers that result from restricted rotation around a single bond, leading to distinct spatial arrangements that cannot interconvert at room temperature. The discovery and optimization of potent D1 receptor agonists within this series critically depended on understanding and exploiting this axial chirality wikipedia.orgwikipedia.orgwikipedia.org. For instance, PF-06256142 (PF-6142) was identified as a specific atropisomer that functions as a potent and selective orthosteric agonist of the D1 receptor wikipedia.orgwikipedia.orgwikipedia.orgmedchemexpress.com. Crucially, this particular atropisomer demonstrated reduced receptor desensitization when compared to dopamine and other catechol-containing agonists, highlighting the profound influence of atropisomerism on the pharmacological activity and biased signaling of these compounds wikipedia.orgwikipedia.orgwikipedia.org.
Preclinical in Vitro Research Methodologies and Findings
Cell-Based Functional Assays for Receptor Activation
Cell-based functional assays are instrumental in characterizing the direct effects of a compound on receptor activation and subsequent intracellular signaling pathways. For G protein-coupled receptors (GPCRs) like the D1R, key signaling cascades involve the modulation of cyclic AMP (cAMP) levels and the recruitment of β-arrestin proteins.
Quantitative Assessment of Agonist-Induced cAMP Accumulation
The D1 dopamine (B1211576) receptor is known to couple to Gs/olf proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. wikipedia.orgguidetopharmacology.org Quantitative assessment of agonist-induced cAMP accumulation is a primary method to evaluate the potency and efficacy of D1R agonists. PF-4211 has been shown to effectively increase intracellular cAMP levels. In these assays, this compound demonstrated a notable potency with an EC50 of 24 nM and achieved 100% intrinsic activity (Emax) relative to dopamine, indicating its full agonistic properties at the D1 receptor in stimulating the G protein-dependent pathway. wikipedia.orgguidetopharmacology.orgbio-techne.com
Table 1: Agonist-Induced cAMP Accumulation by this compound at D1 Dopamine Receptors
| Compound | Receptor | EC50 (nM) | Emax (% of Dopamine) |
| This compound | D1R | 24 | 100 |
| Dopamine | D1R | - | 100 (reference) |
Measurement of Beta-Arrestin Translocation and Recruitment
Beyond G protein activation, GPCRs also engage β-arrestin proteins, which play roles in receptor desensitization, internalization, and G protein-independent signaling. guidetopharmacology.orgnih.gov Canonical agonist activation of D1R typically triggers receptor phosphorylation, leading to β-arrestin translocation and subsequent receptor endocytosis. guidetopharmacology.org However, studies on this compound and other non-catechol D1R agonists have revealed a distinct functional profile. These compounds exhibit reduced recruitment of β-arrestin and significantly less receptor desensitization when compared to prototypical catechol agonists. guidetopharmacology.orgbio-techne.com This suggests that this compound may act as a functionally biased agonist, preferentially activating the G protein-dependent cAMP pathway while showing diminished engagement of the β-arrestin pathway. nih.gov
Table 2: Beta-Arrestin Recruitment Profile of this compound at D1 Dopamine Receptors
| Compound | Receptor | Beta-Arrestin Recruitment | Receptor Desensitization |
| This compound | D1R | Reduced | Minimal |
| Catechol Agonists | D1R | Typical | Significant |
Receptor Binding Studies
Receptor binding studies are fundamental for quantifying the affinity of a ligand for its target receptor and assessing its selectivity across different receptor subtypes. Radioligand displacement assays are considered a gold standard for determining ligand affinity. uwm.edu.pl
Radioligand Displacement Assays for Affinity Determination
Radioligand displacement assays involve incubating a range of concentrations of an unlabeled test compound, such as this compound, with a fixed concentration of a radiolabeled ligand that binds to the receptor of interest. uwm.edu.pl The ability of the test compound to competitively inhibit the binding of the radiolabeled ligand is then measured, yielding an IC50 value, which can be converted to a Ki value representing the binding affinity. While specific Ki values for this compound from radioligand displacement assays were not explicitly detailed in the provided information, its identification as a potent D1R agonist through high-throughput screening and its robust activity in cAMP assays strongly imply a high binding affinity for the D1 receptor. wikipedia.orgguidetopharmacology.orgbio-techne.comnih.gov this compound has been characterized as exhibiting distinct binding to the D1R orthosteric site. bio-techne.com
Characterization of Ligand Selectivity Across Dopamine Receptor Subtypes
Dopamine receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4), each with distinct G protein coupling and physiological effects. wikipedia.org A crucial aspect of drug discovery is to identify compounds with high selectivity for a particular receptor subtype to minimize off-target effects. This compound was specifically identified as a novel D1R selective non-catechol scaffold. wikipedia.org Further characterization indicates that this compound and compounds from the same series selectively activate D1 and D5 receptors, demonstrating its selectivity within the D1-like family. nih.gov This selectivity for D1R has been supported by studies showing a lack of effect in D1R knock-out models and blockade of its response by D1R antagonists.
Mechanistic Investigations in Controlled Cellular Environments
Mechanistic investigations in controlled cellular environments aim to elucidate the precise molecular interactions and downstream signaling events triggered by a compound. For this compound, these studies have highlighted its unique functional selectivity. The observed reduced β-arrestin recruitment and minimal receptor desensitization, in contrast to traditional catechol agonists, are attributed to a novel binding interaction at the D1R orthosteric site. guidetopharmacology.orgbio-techne.com This suggests that this compound induces a specific conformational state of the D1R that preferentially favors G protein coupling over β-arrestin recruitment, thereby influencing the downstream signaling pathways in a biased manner. guidetopharmacology.orgnih.gov Such biased agonism can have significant implications for therapeutic development, potentially allowing for the dissociation of desired therapeutic effects from undesirable side effects associated with canonical receptor activation.
Preclinical in Vivo Research Methodologies and Pharmacological Characterization
Selection and Application of Appropriate Animal Models for Mechanistic Studies
The evaluation of a novel central nervous system (CNS) active compound requires the use of animal models that can predict its therapeutic efficacy and mechanism of action. nih.gov The selection of these models is crucial for translating preclinical findings to clinical applications.
Rodent Models (e.g., 6-Hydroxydopamine Lesioned Rodent Model) for Functional Response
For compounds targeting the dopamine (B1211576) D1 receptor, particularly for potential therapeutic use in conditions like Parkinson's disease, rodent models are indispensable for initial functional assessment. mdpi.com The 6-hydroxydopamine (6-OHDA) lesioned rodent model is a widely utilized and well-characterized model that mimics the dopaminergic neurodegeneration of the nigrostriatal pathway seen in Parkinson's disease. nih.govfrontiersin.orgresearchgate.net
In this model, the neurotoxin 6-OHDA is unilaterally injected into the striatum or the medial forebrain bundle of rats, causing a progressive loss of dopamine neurons. mdpi.comfrontiersin.org This lesion results in motor deficits that can be assessed behaviorally. The administration of a D1 receptor agonist is expected to stimulate the denervated postsynaptic D1 receptors, leading to a measurable functional response, such as contralateral rotations, which can be quantified to determine the compound's efficacy. This model is highly suitable for neurorestoration studies and for evaluating the potential of emerging disease-modifying therapies. nih.gov While detailed studies on the initial hit PF-4211 in this specific model are not extensively published, its successors, such as PF-6142, were developed with the aim of addressing CNS disorders like Parkinson's disease and schizophrenia, where such models are critical for efficacy testing. researchgate.netnih.gov
Non-Human Primate Models for Advanced Pharmacological Assessment
Following initial characterization in rodents, promising compounds are often evaluated in non-human primate (NHP) models. nih.gov NHPs offer a higher translational value to humans due to their greater physiological and neuroanatomical similarities. nih.govnabr.org For D1 receptor agonists, NHPs are used to assess more complex pharmacological endpoints, including cognitive function and potential side effects. frontiersin.org
For instance, the cognitive deficits associated with schizophrenia can be modeled in NHPs using N-methyl-D-aspartate (NMDA) receptor antagonists like ketamine. nih.gov Studies on PF-6142, a key exemplar from the series derived from this compound, demonstrated its ability to reverse ketamine-induced working memory deficits in NHPs performing a spatial delayed recognition task. researchgate.netnih.govresearchgate.net Such advanced pharmacological assessments are pivotal in determining a compound's potential for treating cognitive impairment associated with brain disorders. nih.gov
Assessment of Ligand Engagement and Functional Effects In Vivo
Demonstrating that a compound engages its intended target in vivo and elicits a functional response is a cornerstone of preclinical pharmacology.
Biomarker Assays Indicating Receptor Activation
Biomarkers are used to provide evidence of target engagement and downstream pathway modulation. For D1 receptor agonists, one key signaling pathway is the Gs/Golf G protein-mediated activation of adenylyl cyclase, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP). biorxiv.orgnih.gov While cAMP levels are often measured in in vitro assays, in vivo studies can utilize other biomarkers. For example, the administration of PF-6142, an analog of this compound, was shown to increase the release of acetylcholine (B1216132) in the prefrontal cortex of rodents, serving as an in vivo biomarker of D1 receptor activation and engagement of cortical circuitry. researchgate.netnih.gov
Comparative Pharmacological Responses with Standard D1R Agonists
To understand the pharmacological profile of a novel compound, its effects are compared to those of standard, well-characterized agonists. This compound was identified as a non-catecholamine agonist, a significant departure from traditional D1R agonists which contain a catechol moiety. researchgate.netbiorxiv.org This structural difference is important, as catecholamines are often associated with rapid metabolism and receptor desensitization. nih.gov
In in vivo studies, the functional effects of this compound's analogs were compared to standard D1R agonists. For example, PF-6142 was shown to produce functional responses similar to known D1R agonists, such as increasing locomotor activity and desynchronizing the EEG in rodents. researchgate.netnih.gov The D1R selectivity of these effects was confirmed by showing that they were absent in D1R knock-out mice and were blocked by the D1R antagonist SCH-23390. frontiersin.orgnih.gov A key advantage of the this compound series is the potential for reduced receptor desensitization compared to catechol-containing agonists, which is a critical differentiator. nih.gov
Table 1: Comparative Properties of Catechol vs. Non-Catechol D1R Agonists
| Feature | Standard Catechol D1R Agonists | This compound and Successors (Non-Catechol) |
|---|---|---|
| Chemical Structure | Contains a catechol moiety | Lacks a catechol moiety researchgate.net |
| Receptor Desensitization | Prone to causing receptor desensitization nih.gov | Developed to have reduced desensitization nih.gov |
| Metabolism | Undergo rapid metabolism researchgate.net | Designed for improved pharmacokinetic properties nih.gov |
| In Vivo Functional Response | Increased locomotor activity | Increased locomotor activity, similar to standard agonists researchgate.net |
Advanced In Vivo Techniques (e.g., Receptor Occupancy Studies)
Receptor Occupancy (RO) is a quantitative measurement of the percentage of a specific receptor target that is bound by a ligand at a given time. nih.gov Determining the relationship between a drug's concentration, its receptor occupancy, and the resulting pharmacological effect is crucial for optimizing drug candidates and predicting clinical doses. nih.gov
Advanced in vivo techniques are employed to measure RO in preclinical models. While historically reliant on radiolabeled tracers and imaging techniques like Positron Emission Tomography (PET), recent advances in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled RO determination without the need for radioisotopes. nih.govrug.nl These studies typically involve administering the compound of interest to an animal, followed by a tracer that binds to the same receptor. The displacement of the tracer by the test compound allows for the calculation of receptor occupancy. nih.gov For CNS targets, these studies confirm that the drug not only penetrates the brain but also engages its target at therapeutically relevant concentrations. nih.gov Such studies are a critical component in the development pipeline of compounds like those originating from the this compound scaffold. nih.gov
Broader Academic Implications and Future Research Directions
Strategies for Designing Next-Generation Dopamine (B1211576) D1 Receptor-Targeted Ligands
Exploration of Allosteric Modulation for Enhanced Selectivity and Efficacy
Allosteric modulation, a mechanism where ligands bind to a site on the receptor distinct from the orthosteric binding site, offers a nuanced and versatile approach to drug development, particularly for G protein-coupled receptors (GPCRs) like the D1R. nih.gov This approach holds significant promise for enhancing drug selectivity and efficacy while potentially mitigating the side effects often associated with traditional orthosteric ligands. nih.gov
Allosteric modulators can influence a range of pharmacological effects, including agonism, inverse agonism, and modulation of both ligand affinity and efficacy. nih.gov A key advantage of targeting allosteric domains is the ability to achieve a level of receptor subtype selectivity that is challenging to attain with orthosteric ligands, given the high structural homology in the orthosteric binding sites among receptor subtypes. For dopamine receptors, which are critical targets in various neurodegenerative, neurobehavioral, and psychiatric disorders, exploring allosteric mechanisms can lead to improved therapeutic outcomes. Specifically, the development of D1R positive allosteric modulators (PAMs) could offer a strategy to avoid adverse effects that may arise from excessive D1 receptor activation, a common issue with some orthosteric agonists.
Development of Novel Chemotypes with Tunable Signaling Bias
The identification of PF-4211 as a novel non-catechol scaffold has opened avenues for the development of new chemotypes with tunable signaling bias, also known as functional selectivity. nih.govnih.gov Signaling bias refers to the ability of a ligand to selectively activate or inhibit certain downstream signaling pathways over others, even when binding to the same receptor. This concept is particularly relevant for GPCRs, which can couple to multiple G protein subtypes (e.g., Gαs, Gαi/o, Gαq/11, Gα12/13) and also engage G-protein-independent pathways, such as those mediated by β-arrestins.
Research has shown that D1 ligands can exhibit bias between canonical cAMP signaling and other pathways, such as β-arrestin-related signaling. nih.gov For instance, certain D1 ligand chemotypes, including derivatives from the this compound series like PF-6142, have demonstrated partial cAMP activity without activating β-arrestin, indicating a β-arrestin anti-bias. nih.gov The reduced receptor desensitization observed with compounds like PF-06256142 further exemplifies this functional selectivity. nih.gov Understanding the structure-functional selectivity relationships (SFSRs) of these biased ligands is crucial for designing future drugs that can precisely modulate specific signaling pathways, potentially leading to therapeutics with enhanced efficacy and reduced off-target effects. This approach allows for a more refined control over receptor activity, moving beyond simple agonism or antagonism.
Unexplored Mechanistic Pathways and Novel Biological Interactions
The unique pharmacological profile of this compound and its derivatives points towards unexplored mechanistic pathways and novel biological interactions that warrant further investigation. A significant aspect is the observed impaired β-arrestin recruitment and reduced desensitization by this compound, suggesting that its mechanism of action deviates from the typical desensitization pathways seen with many D1R agonists. nih.gov This "anti-bias" towards β-arrestin recruitment could lead to sustained G protein-mediated signaling, potentially offering distinct therapeutic advantages.
Beyond the immediate receptor-level interactions, the non-catechol nature of this compound may result in different metabolic fates and distribution patterns compared to traditional D1R agonists, leading to novel biological interactions in various tissues or cellular compartments. For example, studies with PF-6142, a compound from the same series, have shown its ability to increase locomotor activity, enhance prefrontal cortex acetylcholine (B1216132) release, increase wakefulness, and desynchronize the electroencephalogram (EEG) in animal models, consistent with D1R agonism. More intriguingly, PF-6142 improved cognitive function in rodent models of NMDA receptor antagonist-induced cognitive dysfunction, such as ameliorating MK-801-disrupted paired-pulse facilitation and ketamine-disrupted working memory. These findings suggest novel downstream effects or interactions that extend beyond the well-established D1R-cAMP pathway, potentially involving cross-talk with other neurotransmitter systems or intracellular cascades not previously linked to D1R activation in this manner. Further research into these specific cognitive and neurochemical effects could uncover entirely new therapeutic applications and deepen the understanding of D1R's role in complex brain functions.
Data Tables
Table 1: Pharmacological Profile of this compound at D1R (cAMP Assay)
| Parameter | Value | Unit | Reference |
| EC50 (Potency) | 2519 | nM | nih.gov |
| Emax (Agonism) | 42 | % | nih.gov |
Q & A
Q. What is the molecular structure of PF-4211, and how does it differ from canonical D1 dopamine receptor (D1R) agonists?
this compound features a linear triaryl structure lacking the basic amine functionality common in catechol-based D1R agonists (e.g., dopamine). Its rod-like conformation distinguishes it structurally, which may influence receptor binding kinetics and downstream signaling . Methodologically, structural comparisons can be validated using X-ray crystallography or molecular docking studies to map interactions with D1R’s binding pocket.
Q. What experimental methods are used to characterize this compound’s partial agonism at D1R?
Partial agonism is quantified via dose-response curves to determine EC50 (half-maximal effective concentration) and Emax (maximal efficacy). For this compound, reported values are EC50 = 2519 nM and Emax = 42% relative to full agonists . Researchers should use cell-based assays (e.g., cAMP accumulation) with appropriate controls (e.g., a full agonist like SKF-81297) and validate results across multiple replicates to ensure robustness .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s efficacy?
Iterative SAR approaches involve:
- Structural segmentation : Divide this compound into modular sections (e.g., aryl rings, linker regions) for targeted modification.
- Synthesis and screening : Synthesize analogs with variations in substituents or geometry, then screen for D1R activity (e.g., EC50, Emax) and selectivity over related receptors (e.g., D2R).
- Data-driven iteration : Use statistical tools (e.g., multivariate regression) to identify critical structural determinants of potency and efficacy .
Q. What methodologies resolve discrepancies between this compound’s in vitro potency and in vivo pharmacokinetic profiles?
Discrepancies may arise from factors like metabolic instability or poor blood-brain barrier penetration. Approaches include:
- Pharmacokinetic profiling : Measure plasma stability, half-life, and brain penetration in animal models.
- Metabolite identification : Use LC-MS to detect degradation products.
- Comparative assays : Test this compound and metabolites in parallel in vitro and in vivo models to isolate confounding variables .
Q. What statistical frameworks are recommended for validating this compound’s partial agonism across heterogeneous datasets?
- Normalization : Express Emax relative to a full agonist (e.g., 100% efficacy control).
- Error analysis : Report confidence intervals for EC50/Emax using nonlinear regression (e.g., GraphPad Prism).
- Meta-analysis : Aggregate data from independent studies to assess reproducibility, applying tools like Cochran’s Q-test to evaluate heterogeneity .
Experimental Design & Reproducibility
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound analogs?
- Synthetic detail : Document reaction conditions (e.g., solvent, temperature, catalysts) and purification methods (e.g., HPLC gradients).
- Characterization : Provide NMR, HRMS, and HPLC purity data for all novel compounds.
- Batch records : Track synthetic yields and storage conditions to minimize variability .
Q. How should researchers address conflicting data on this compound’s signaling bias (e.g., cAMP vs. β-arrestin recruitment)?
- Pathway-specific assays : Use BRET or FRET-based systems to quantify signaling bias (e.g., cAMP vs. β-arrestin activation).
- Bias factor calculation : Apply the Black-Leff model to compare ligand efficacy across pathways.
- Contextual validation : Test in physiologically relevant models (e.g., primary neurons) to confirm translational relevance .
Data Reporting & Compliance
Q. What are the minimal data requirements for publishing this compound-related findings in peer-reviewed journals?
- Pharmacological data : Include EC50, Emax, Hill slopes, and statistical significance (p-values).
- Structural validation : Provide spectroscopic data (NMR, MS) and purity ≥95% for novel compounds.
- Ethics compliance : Disclose animal or human subject approvals and data accessibility plans .
Table 1 : Key Pharmacological Parameters of this compound
| Parameter | Value | Assay System | Reference |
|---|---|---|---|
| EC50 (nM) | 2519 | HEK293-D1R cAMP | |
| Emax (%) | 42 | HEK293-D1R cAMP | |
| Selectivity (D1R:D2R) | >100-fold | Radioligand binding |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
